molecular formula C6H2ClF2IO2S B6254899 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride CAS No. 874804-18-9

2,4-difluoro-3-iodobenzene-1-sulfonyl chloride

Cat. No. B6254899
CAS RN: 874804-18-9
M. Wt: 338.5
InChI Key:
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Description

2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride, also known as DIB-Cl, is a synthetic organic compound used in a wide range of scientific research applications. It is an organosulfur compound containing a sulfonyl chloride group, which is a reactive functional group used in organic synthesis. DIB-Cl has a wide range of applications in the research of synthetic organic chemistry, biochemistry, physiology, and pharmacology.

Scientific Research Applications

2,4-difluoro-3-iodobenzene-1-sulfonyl chloride has a wide range of applications in the research of synthetic organic chemistry, biochemistry, and pharmacology. It has been used in the synthesis of a variety of compounds, including heterocycles and polymers. In addition, it has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of peptides, proteins, and other biological molecules.

Mechanism of Action

The mechanism of action of 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride is related to its reactive functional group, the sulfonyl chloride. The sulfonyl chloride is highly reactive and is capable of forming a variety of covalent bonds with other molecules. This makes it an effective reagent for the synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride are not well understood. However, it is known that it is capable of forming covalent bonds with a variety of molecules, including proteins, peptides, and other biological molecules. This suggests that it may have some potential for use as a drug delivery agent, although further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride in laboratory experiments is its versatility. It is a highly reactive reagent that can be used in a wide range of synthetic organic chemistry applications. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride is a hazardous compound and should be handled with caution.

Future Directions

There are a number of potential future directions for research on 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride. First, further research is needed to understand the biochemical and physiological effects of this compound. Additionally, research is needed to determine its potential use as a drug delivery agent. Finally, research is needed to explore its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Synthesis Methods

The synthesis of 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride is a two-step process. First, 2,4-difluoro-3-iodobenzene is reacted with thionyl chloride in an inert atmosphere to form 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride. The second step involves the reaction of the sulfonyl chloride with a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride involves the introduction of fluorine and iodine atoms onto a benzene ring, followed by the addition of a sulfonyl chloride group. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "Benzene", "Fluorine gas", "Iodine", "Sulfuric acid", "Phosphorus pentachloride", "Thionyl chloride" ], "Reaction": [ "Step 1: Nitration of benzene using a mixture of nitric and sulfuric acid to yield 2-nitrobenzene", "Step 2: Reduction of 2-nitrobenzene using tin and hydrochloric acid to yield 2-aminobenzene", "Step 3: Diazotization of 2-aminobenzene using sodium nitrite and hydrochloric acid to yield 2-diazoaminobenzene", "Step 4: Fluorination of 2-diazoaminobenzene using fluorine gas and a catalyst such as copper to yield 2-fluoro-2-iodoaniline", "Step 5: Sulfonation of 2-fluoro-2-iodoaniline using sulfuric acid to yield 2-fluoro-3-iodobenzenesulfonic acid", "Step 6: Chlorination of 2-fluoro-3-iodobenzenesulfonic acid using phosphorus pentachloride and thionyl chloride to yield 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride" ] }

CAS RN

874804-18-9

Product Name

2,4-difluoro-3-iodobenzene-1-sulfonyl chloride

Molecular Formula

C6H2ClF2IO2S

Molecular Weight

338.5

Purity

95

Origin of Product

United States

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